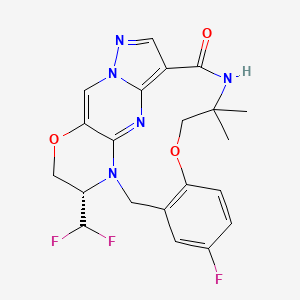

Zotizalkib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

(18S)-18-(difluoromethyl)-13-fluoro-7,7-dimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N5O3/c1-21(2)10-32-15-4-3-12(22)5-11(15)7-28-14(17(23)24)9-31-16-8-29-18(26-19(16)28)13(6-25-29)20(30)27-21/h3-6,8,14,17H,7,9-10H2,1-2H3,(H,27,30)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAMRXVQSGVCJX-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(CN3C(COC4=CN5C(=C(C=N5)C(=O)N1)N=C43)C(F)F)C=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COC2=C(CN3[C@@H](COC4=CN5C(=C(C=N5)C(=O)N1)N=C43)C(F)F)C=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2648641-36-3 | |

| Record name | TPX-0131 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2648641363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zotizalkib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BKJ4Z6RBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zotizalkib: A Technical Deep-Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zotizalkib (formerly TPX-0131) is a potent, central nervous system (CNS)-penetrant, fourth-generation, macrocyclic inhibitor of anaplastic lymphoma kinase (ALK). It was rationally designed to overcome acquired resistance to earlier-generation ALK inhibitors, demonstrating significant activity against wild-type ALK and a broad spectrum of clinically relevant ALK resistance mutations, including the highly refractory G1202R solvent front mutation and various compound mutations. This technical guide provides a comprehensive overview of the preclinical data supporting this compound's mechanism of action, including detailed enzymatic and cellular activity, effects on downstream signaling pathways, and in vivo efficacy. While the clinical development of this compound was discontinued, the preclinical findings remain a valuable case study in the design of next-generation tyrosine kinase inhibitors.

Core Mechanism of Action: Potent Inhibition of Wild-Type and Mutant ALK

This compound exerts its therapeutic effect through direct, competitive inhibition of the ATP-binding site of the ALK receptor tyrosine kinase. Its compact macrocyclic structure is a key design feature, enabling it to fit within the ATP-binding pocket and maintain high potency against a range of mutations that confer resistance to other ALK inhibitors.

Biochemical Kinase Inhibition

In biochemical assays, this compound has demonstrated potent inhibitory activity against the kinase domain of wild-type ALK and a comprehensive panel of single and compound ALK mutations.

Table 1: Biochemical Inhibitory Activity (IC50) of this compound against ALK Variants

| ALK Variant | This compound IC50 (nM) |

| Wild-Type | 1.4 |

| Single Mutations | |

| G1202R | 0.3 |

| L1196M | 0.3 |

| C1156Y | <1 |

| F1174L | <1 |

| F1245C | <1 |

| R1275Q | <1 |

| L1198F | 1-2 |

| G1269A | 1-2 |

| I1171N | 189 - 516 |

| Compound Mutations | |

| G1202R/L1196M | <1 |

| G1202R/L1198F | <1 |

| L1196M/L1198F | <1 |

| E1210K/S1206C | <1 |

| L1198F/C1156Y | <1 |

Data compiled from publicly available preclinical studies. The specific IC50 values may vary slightly between different experimental setups.

Cellular Activity: Inhibition of ALK Autophosphorylation and Cell Proliferation

This compound effectively suppresses ALK-dependent signaling in cellular contexts. In Ba/F3 cells engineered to express various EML4-ALK fusion proteins, this compound potently inhibited ALK autophosphorylation, a critical step in the activation of the kinase and its downstream signaling cascades. This inhibition of ALK activity translates to potent anti-proliferative effects in cancer cell lines driven by ALK fusions.

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line (EML4-ALK Variant) | Assay | This compound IC50 (nM) |

| Ba/F3 (G1202R) | ALK Autophosphorylation | ~3-10 |

| Ba/F3 (G1202R/L1196M) | ALK Autophosphorylation | ~3-10 |

| Ba/F3 (G1202R/L1198F) | ALK Autophosphorylation | ~3-10 |

| Ba/F3 (G1202R/L1196M) | Cell Proliferation | 0.7 |

Downstream Signaling Pathways

The binding of this compound to the ALK kinase domain prevents the phosphorylation and activation of key downstream signaling pathways that are crucial for the proliferation and survival of ALK-driven cancer cells. The primary pathways inhibited by this compound include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.

-

Phosphoinositide 3-Kinase (PI3K)-AKT-mTOR Pathway: This pathway plays a critical role in cell growth, metabolism, and survival.

-

Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is involved in the regulation of gene expression related to cell survival and proliferation.

-

Phospholipase C gamma (PLCγ) Pathway: This pathway is involved in cell signaling through the generation of second messengers.

Caption: this compound inhibits the ALK receptor, blocking downstream signaling pathways.

While direct Western blot data for this compound's effect on all downstream effectors is not publicly available, the potent inhibition of ALK autophosphorylation strongly indicates a corresponding reduction in the phosphorylation and activation of these key signaling proteins.

In Vivo Antitumor Efficacy

Preclinical studies in mouse xenograft models have demonstrated the significant in vivo antitumor activity of this compound.

Subcutaneous Xenograft Models

In studies using severe combined immunodeficient (SCID)/beige mice bearing tumors derived from Ba/F3 cells expressing EML4-ALK with the G1202R mutation, orally administered this compound led to dose-dependent tumor growth inhibition (TGI).

Table 3: In Vivo Efficacy of this compound in a G1202R Xenograft Model

| Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition (%) |

| This compound | 2 mg/kg | Twice Daily (BID) | 64 |

| This compound | 5 mg/kg | Twice Daily (BID) | 120 (partial regression) |

| This compound | 10 mg/kg | Twice Daily (BID) | 200 (complete regression) |

Furthermore, in a xenograft model with the G1202R/L1196M compound mutation, this compound at 10 mg/kg twice daily also resulted in complete tumor regression, a significant outcome as this mutation is resistant to earlier generation ALK inhibitors.

Experimental Protocols

The following sections describe representative protocols for the key experiments used to characterize the mechanism of action of this compound. These are generalized protocols based on standard methodologies and should be adapted for specific experimental conditions.

Biochemical ALK Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of purified ALK kinase in the presence of an inhibitor.

Caption: Workflow for a typical biochemical kinase inhibition assay.

Detailed Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute the recombinant ALK kinase domain and a suitable peptide substrate in the reaction buffer. Prepare serial dilutions of this compound in DMSO and then in the reaction buffer. Prepare the ATP solution in the reaction buffer.

-

Assay Plate Setup: Add the diluted this compound or vehicle control to the wells of a 384-well plate. Add the ALK enzyme and substrate mixture to each well.

-

Kinase Reaction: Initiate the reaction by adding the ATP solution to each well. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Signal Detection (ADP-Glo™): Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP.

Caption: Workflow for a typical cell viability assay.

Detailed Methodology:

-

Cell Seeding: Harvest and count ALK-dependent cells (e.g., Ba/F3 with EML4-ALK fusion). Seed the cells into a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in their respective culture media.

-

Compound Addition: Prepare serial dilutions of this compound in the culture medium. Add the diluted compound or vehicle control to the wells.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 72 hours.

-

Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent viability for each this compound concentration relative to the vehicle control and determine the IC50 value.

In Vivo Subcutaneous Xenograft Study

This study evaluates the antitumor efficacy of this compound in an animal model.

Caption: Workflow for a typical in vivo xenograft study.

Detailed Methodology:

-

Animal Model: Use immunocompromised mice (e.g., SCID/beige or nude mice), 5-8 weeks old.

-

Cell Preparation and Implantation: Harvest ALK-driven cancer cells (e.g., Ba/F3-EML4-ALK) during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or a mixture with Matrigel) at a concentration of approximately 10-20 million cells per 100 µL. Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a mean volume of 100-200 mm³, randomize the mice into different treatment and control groups.

-

Drug Formulation and Administration: Formulate this compound in a suitable vehicle for oral administration. Administer the specified dose of this compound or vehicle to the respective groups via oral gavage, typically on a twice-daily schedule for a defined period (e.g., 14-21 days).

-

Monitoring and Endpoints: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (width² x length)/2). Monitor the body weight of the mice as an indicator of toxicity. The study endpoint is typically when the tumors in the control group reach a predetermined maximum size.

-

Data Analysis: Calculate the percent tumor growth inhibition for each treatment group compared to the control group.

Clinical Development Status

The Phase 1/2 clinical trial of this compound (NCT04849273) in patients with ALK-positive advanced or metastatic non-small cell lung cancer was terminated. Publicly available information indicates the reason for termination was due to an adverse risk/benefit ratio. Detailed quantitative efficacy and safety data from this trial have not been publicly released.

Conclusion

This compound is a potent, CNS-penetrant, fourth-generation ALK inhibitor with a well-defined preclinical mechanism of action. Its macrocyclic structure allows for potent inhibition of wild-type ALK and a broad range of clinically relevant resistance mutations, including the G1202R solvent front mutation and compound mutations that are challenging for earlier-generation inhibitors. This compound effectively blocks ALK-mediated downstream signaling pathways, leading to potent anti-proliferative activity in cellular models and significant tumor regression in in vivo xenograft models. Despite the discontinuation of its clinical development, the preclinical data for this compound provides valuable insights for the ongoing design and development of next-generation targeted therapies in oncology.

A Deep Dive into TPX-0131: A Next-Generation ALK Inhibitor with Potent Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TPX-0131 (zotizalkib), a promising next-generation, central nervous system (CNS)-penetrant anaplastic lymphoma kinase (ALK) inhibitor. TPX-0131's unique compact macrocyclic structure enables it to bind effectively within the ATP-binding pocket of the ALK enzyme, demonstrating potent inhibitory activity against wild-type ALK and a wide array of clinically relevant resistance mutations that limit the efficacy of previous generations of ALK inhibitors.

Core Mechanism of Action

TPX-0131 is a potent and selective inhibitor of ALK. Its mechanism of action centers on its ability to fit completely within the ATP-binding site of the ALK kinase domain.[1][2] This binding prevents the phosphorylation of ALK, thereby inhibiting the downstream signaling pathways that are crucial for tumor cell proliferation and survival.[3] A key design feature of TPX-0131 is its compact, conformationally constrained macrocyclic structure. This design minimizes the inhibitor's extension into the solvent-front and gatekeeper regions of the ALK active site, areas where mutations frequently arise, leading to resistance to other ALK inhibitors.[1][2]

ALK Signaling Pathway and TPX-0131 Inhibition

The following diagram illustrates the canonical ALK signaling pathway and the point of inhibition by TPX-0131. In cancer, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive activation of the ALK kinase and downstream pro-survival signaling cascades.

Caption: ALK signaling pathway and inhibition by TPX-0131.

Binding Affinity and Potency

TPX-0131 has demonstrated potent inhibitory activity against both wild-type (WT) ALK and a comprehensive panel of single and compound resistance mutations.[1][2] Biochemical and cellular assays have consistently shown its superiority over previously approved ALK inhibitors, particularly against challenging mutations like the G1202R solvent front mutation.[1][2]

Biochemical Inhibition of ALK Kinase Activity

In biochemical assays, TPX-0131 potently inhibited wild-type ALK and 26 different ALK mutants with IC50 values of less than 10 nmol/L.[1][2]

| Target | IC50 (nmol/L) |

| Wild-Type ALK | <10 |

| 26 ALK Mutants (single and compound) | <10 |

Table 1: Biochemical potency of TPX-0131 against wild-type and mutant ALK.[1][2]

Cellular Antiproliferative Activity

Cell-based proliferation assays using Ba/F3 cells engineered to express various EML4-ALK fusion proteins have further substantiated the potent and broad-spectrum activity of TPX-0131.[1]

| EML4-ALK Fusion | TPX-0131 IC50 (nmol/L) | Lorlatinib IC50 (nmol/L) |

| Wild-Type | <0.2 - 2.2 | 1.1 - 20 |

| G1202R | 0.4 - 2.8 | 40 - 60 |

| L1196M | 0.3 - 2.1 | 37 - 63 |

| G1269A | 13 | >1000 |

| I1171N/S/T | 189 - 516 | 13 - 100 |

| L1196M/L1198F (Compound) | <2 | >1000 |

| G1202R/L1196M (Compound) | <2 | >1000 |

| G1202R/L1198F (Compound) | <2 | >1000 |

Table 2: Cellular antiproliferative potency (IC50) of TPX-0131 compared to Lorlatinib against various EML4-ALK fusions in Ba/F3 cells.[1][4][5]

Experimental Protocols

Biochemical Kinase Inhibition Assay

The inhibitory activity of TPX-0131 against ALK and its mutants is typically determined using a biochemical kinase assay. A generalized protocol is as follows:

-

Enzyme and Substrate Preparation : Recombinant human ALK kinase domain (wild-type or mutant) is used as the enzyme source. A generic tyrosine kinase substrate, such as poly(Glu, Tyr)4:1, is coated onto microtiter plates.

-

Compound Dilution : TPX-0131 and other test compounds are serially diluted to a range of concentrations.

-

Kinase Reaction : The ALK enzyme is incubated with the test compounds in the presence of ATP in the reaction buffer.

-

Detection : After incubation, the amount of substrate phosphorylation is quantified. This is often achieved using an antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for colorimetric or chemiluminescent detection.

-

Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

The antiproliferative effects of TPX-0131 are assessed using cell-based assays, commonly with Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.

-

Cell Line Engineering : Ba/F3 cells are engineered to express specific EML4-ALK fusion proteins (wild-type or mutant), rendering them IL-3 independent for proliferation.

-

Cell Seeding : The engineered Ba/F3 cells are seeded into 96-well plates in a growth medium without IL-3.

-

Compound Treatment : Cells are treated with a serial dilution of TPX-0131 or other ALK inhibitors.

-

Incubation : The plates are incubated for a period of 72 hours to allow for cell proliferation.

-

Viability Assessment : Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis : The IC50 values, representing the concentration of the inhibitor that causes a 50% reduction in cell proliferation, are determined from the dose-response curves.

Experimental Workflow for Determining ALK Inhibitor Potency

The following diagram outlines a typical workflow for assessing the potency of a novel ALK inhibitor like TPX-0131.

Caption: Workflow for evaluating ALK inhibitor potency.

Preclinical In Vivo Efficacy

In preclinical xenograft models, TPX-0131 has demonstrated significant anti-tumor activity. In a Ba/F3 cell-derived xenograft model harboring the EML4-ALK G1202R mutation, twice-daily oral administration of TPX-0131 resulted in dose-dependent tumor growth inhibition, with complete tumor regression observed at a dose of 10 mg/kg.[1] Furthermore, studies in rats have shown that TPX-0131 can effectively cross the blood-brain barrier, with brain levels reaching approximately 66% of those in the plasma, highlighting its potential for treating CNS metastases.[1][2][6]

Clinical Development

A Phase 1/2 clinical trial (NCT04849273), known as FORGE-1, is currently underway to evaluate the safety, tolerability, pharmacokinetics, and efficacy of TPX-0131 in patients with ALK-positive advanced or metastatic non-small cell lung cancer (NSCLC) who have been previously treated with other ALK inhibitors.[1][7][8]

Conclusion

TPX-0131 is a highly potent, CNS-penetrant, next-generation ALK inhibitor with a distinct molecular structure that enables it to overcome a broad spectrum of resistance mutations, including the challenging G1202R solvent front mutation and various compound mutations. Its robust preclinical profile, characterized by strong binding affinity and significant anti-tumor efficacy, supports its ongoing clinical development as a potentially valuable therapeutic option for patients with ALK-positive NSCLC, particularly those who have developed resistance to prior ALK-targeted therapies.

References

- 1. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Repotrectinib? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Abstract 5226: TPX-0131: A next generation macrocyclic ALK inhibitor that overcomes ALK resistant mutations refractory to current approved ALK inhibitors | Semantic Scholar [semanticscholar.org]

- 6. TPX-0131 / BMS [delta.larvol.com]

- 7. Facebook [cancer.gov]

- 8. alkpositive.org [alkpositive.org]

Zotizalkib: A Technical Guide to a Next-Generation Anaplastic Lymphoma Kinase (ALK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zotizalkib (formerly TPX-0131) is a potent, central nervous system (CNS)-penetrant, macrocyclic tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK).[1][2][3] Developed to overcome resistance to previous generations of ALK inhibitors, this compound demonstrates significant activity against wild-type ALK and a broad spectrum of clinically relevant ALK resistance mutations, including the challenging G1202R solvent-front mutation.[2][4] This document provides a comprehensive technical overview of this compound, including its molecular structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its evaluation.

Molecular Structure and Physicochemical Properties

This compound is a novel, compact macrocyclic compound designed for high affinity and selectivity.[1][3] Its unique structure contributes to its ability to overcome resistance mutations that sterically hinder the binding of other ALK inhibitors.

Chemical Structure

-

IUPAC Name: (18S)-18-(difluoromethyl)-13-fluoro-7,7-dimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one[1]

-

CAS Number: 2648641-36-3[1]

-

Chemical Formula: C₂₁H₂₀F₃N₅O₃[1]

-

SMILES: CC1(COC2=C(CN3--INVALID-LINK--C(F)F)C=C(C=C2)F)C[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 447.4 g/mol | [1] |

| Exact Mass | 447.1518 | [5] |

| Solubility | Soluble in DMSO. | [6] |

| Storage | 3 years at -20°C (powder) | [3] |

| 1 year at -80°C (in solvent) | [3] |

Mechanism of Action and Biological Activity

This compound is a highly potent and selective inhibitor of ALK tyrosine kinase.[2] It functions by competing with ATP for binding to the kinase domain of ALK, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1]

ALK Signaling Pathway

The anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, upon activation by its ligand, dimerizes and autophosphorylates, leading to the activation of multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In several cancers, chromosomal rearrangements lead to the formation of constitutively active ALK fusion proteins (e.g., EML4-ALK), driving oncogenesis.

Caption: Simplified ALK Signaling Pathway and the inhibitory action of this compound.

Inhibitory Activity

This compound demonstrates potent inhibitory activity against wild-type ALK and a wide range of clinically observed resistance mutations. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various ALK variants.

| ALK Variant | IC₅₀ (nM) | Reference |

| Wild-Type | 1.4 | [2] |

| G1202R | 0.3 | [2] |

| L1196M | 0.3 | [2] |

| C1156Y | <1 | [2] |

| E1210K/S1206C | <1 | [2] |

| L1198F/C1156Y | <1 | [2] |

| L1196M/L1198F | <1 | [2] |

| I1171N | 2-7 | [2] |

| L1152P | 2-7 | [2] |

| D1203N | 2-7 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound.

ALK Kinase Inhibition Assay

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against ALK.

Workflow:

Caption: Workflow for a typical in vitro ALK kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a series of this compound dilutions in DMSO.

-

Dilute recombinant ALK enzyme and substrate in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[6]

-

Prepare an ATP solution in kinase buffer.

-

-

Assay Plate Setup:

-

Kinase Reaction:

-

Incubate the plate at room temperature for a defined period (e.g., 120 minutes).[6]

-

-

Signal Detection (using ADP-Glo™ Kinase Assay as an example):

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Viability Assay

This protocol outlines a method to assess the effect of this compound on the viability of ALK-positive cancer cell lines.

Methodology:

-

Cell Seeding:

-

Seed ALK-positive cancer cells (e.g., H3122, H2228) in a 96-well plate at a predetermined density (e.g., 3,000 cells/well) in 100 µL of culture medium.[7]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[7]

-

-

Viability Assessment (using CellTiter-Glo® as an example):

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[7]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

-

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of non-small cell lung cancer (NSCLC).

Methodology:

-

Cell Implantation:

-

Subcutaneously inject a suspension of ALK-positive NSCLC cells (e.g., H3122) into the flank of immunocompromised mice (e.g., nude mice).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly.

-

When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound orally to the treatment group at predetermined doses and schedules (e.g., 2-10 mg/kg, twice daily for 2 weeks).[2]

-

Administer the vehicle solution to the control group.

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

-

Data Analysis:

-

Calculate tumor growth inhibition (TGI) for the this compound-treated groups compared to the vehicle control group.

-

Assess the statistical significance of the results.

-

Resistance Mechanisms and Bypass Signaling

Despite the high potency of this compound, acquired resistance can emerge through on-target secondary mutations in the ALK kinase domain or through the activation of bypass signaling pathways that circumvent the need for ALK signaling.

Caption: Overview of ALK-dependent and -independent resistance mechanisms.

Conclusion

This compound is a promising next-generation ALK inhibitor with potent activity against a wide range of ALK mutations that confer resistance to other TKIs. Its favorable CNS penetration and efficacy in preclinical models highlight its potential for the treatment of ALK-positive malignancies, including those with brain metastases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel ALK inhibitors. Further research into resistance mechanisms will be crucial for the development of effective combination therapies and to optimize the clinical application of this compound.

References

- 1. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. promega.com [promega.com]

- 7. Evidence Suggesting that Discontinuous Dosing of ALK Kinase Inhibitors May Prolong Control of ALK+ Tumors - PMC [pmc.ncbi.nlm.nih.gov]

TPX-0131 Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of TPX-0131 (Zotizalkib), a next-generation, central nervous system (CNS)-penetrant, macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK). TPX-0131 is specifically designed to overcome a broad spectrum of resistance mutations that limit the efficacy of previous generations of ALK inhibitors. This document compiles key preclinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a thorough resource for researchers in oncology and drug development.

Executive Summary

TPX-0131 is a highly potent and selective inhibitor of wild-type (WT) ALK and a wide range of clinically relevant ALK mutants.[1][2][3][4][5][6] Its compact macrocyclic structure is designed to fit entirely within the ATP-binding pocket of the ALK kinase domain, minimizing susceptibility to resistance mutations in the solvent front, gatekeeper, and hinge regions.[1][2] Preclinical data demonstrates that TPX-0131 maintains potent activity against single and compound mutations that confer resistance to first, second, and third-generation ALK inhibitors, including the challenging G1202R solvent front mutation.[1][2][3][7][8] Furthermore, TPX-0131 exhibits significant CNS penetration, a critical feature for treating brain metastases in ALK-positive non-small cell lung cancer (NSCLC).[1][2][6]

Data Presentation: Quantitative Inhibition Profile

The following tables summarize the quantitative inhibitory activity of TPX-0131 against wild-type and mutant ALK variants from both biochemical and cellular assays.

Table 1: Biochemical Inhibitory Potency of TPX-0131 against ALK Variants

| Target | IC50 (nmol/L) | Notes |

| Wild-Type ALK | 1.4 | [1][9] |

| Single Mutations | ||

| G1202R (solvent front) | <1 | [1] |

| L1196M (gatekeeper) | <1 | [1] |

| L1198F (hinge region) | 0.2 | [8] |

| C1156Y | <1 | [1] |

| F1174L | <1 | [1] |

| F1245C | <1 | [1] |

| R1275Q | <1 | [1] |

| T1151M | <1 | [1] |

| E1210K | <1 | [1] |

| S1206R | <1 | [1] |

| I1171N/S/T | 2.3 - 6.6 | [7] |

| G1269A | 13 | [1] |

| G1269S | 701 | [1] |

| Compound Mutations | ||

| G1202R/L1196M | <1 - 14.9 | [7] |

| G1202R/L1198F | <1 | [1] |

| L1196M/L1198F | <1 | [1] |

| E1210K/S1206C | <1 | [1] |

| L1198F/C1156Y | <1 | [1] |

Biochemical assays were conducted with recombinant ALK kinase domains at an ATP concentration of 10 µM.[1][3]

Table 2: Cellular Antiproliferative Activity of TPX-0131 in Ba/F3 Cells Expressing EML4-ALK Variants

| EML4-ALK Variant | TPX-0131 IC50 (nmol/L) | Lorlatinib IC50 (nmol/L) | Crizotinib IC50 (nmol/L) | Alectinib IC50 (nmol/L) | Brigatinib IC50 (nmol/L) | Ceritinib IC50 (nmol/L) |

| Wild-Type | 0.4 | 0.8 | 50 | 7.4 | 12 | 3.9 |

| G1202R | 0.2 | >800 | >800 | >800 | >800 | >800 |

| L1196M | 0.5 | 1.8 | 130 | 11 | 22 | 11 |

| G1202R/L1196M | <1 | >100 (pALK) | - | - | - | - |

| G1202R/L1198F | <1 | >100 (pALK) | - | - | - | - |

| G1269A | 13 | - | 130 | - | - | - |

Data derived from Ba/F3 cell proliferation assays.[1] pALK refers to IC50 values for inhibition of ALK autophosphorylation.[3]

Kinase Selectivity Profile

TPX-0131 has been evaluated for its selectivity against a broad panel of 373 kinases.[1] The results from this screening indicate that TPX-0131 is a highly selective ALK inhibitor.[1] Specific quantitative data for off-target kinases, including SRC family kinases, is not detailed in the primary publications. However, the potent, low nanomolar efficacy against ALK and its mutants, combined with minimal activity against parental Ba/F3 cells (IC50 > 800 nmol/L), underscores its selective mode of action.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assays

Objective: To determine the in vitro inhibitory activity (IC50) of TPX-0131 against the kinase domain of wild-type and mutant ALK.

Methodology:

-

Enzyme Source: Recombinant ALK kinase domains (wild-type and various mutant forms) were used.

-

Assay Principle: The assays measure the ability of the test compound to inhibit the phosphorylation of a substrate by the kinase. The specific format is often a fluorescence- or luminescence-based assay that quantifies the amount of ATP consumed or the amount of phosphorylated product formed.

-

Procedure:

-

Kinase reactions were set up in appropriate buffer conditions.

-

TPX-0131 was serially diluted and added to the reaction wells.

-

The kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP were added to initiate the reaction. The ATP concentration was held constant at 10 µM, which is near the physiological concentration.[1][3]

-

The reactions were incubated for a specified period at a controlled temperature.

-

A detection reagent was added to stop the reaction and generate a signal proportional to kinase activity.

-

The signal was read using a plate reader.

-

-

Data Analysis: The percentage of remaining kinase activity relative to a DMSO vehicle control was plotted against the logarithm of the inhibitor concentration. IC50 values were determined by fitting the data to a four-parameter logistic curve using software such as GraphPad Prism.[1]

Cellular Proliferation Assays (Ba/F3 Model)

Objective: To assess the ability of TPX-0131 to inhibit the proliferation of cells whose survival is dependent on ALK signaling.

Methodology:

-

Cell Line: Murine pro-B Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for survival, were engineered to express various EML4-ALK fusion proteins (wild-type or mutant).[1][10][11][12] This renders the cells IL-3 independent, and their proliferation becomes dependent on ALK kinase activity.

-

Procedure:

-

Engineered Ba/F3 cells were seeded into 384-well white plates at a density of 2,000 cells per well.[3]

-

The cells were incubated for 24 hours (37°C, 5% CO2).[3]

-

Cells were then treated with a range of concentrations of TPX-0131 or other ALK inhibitors for 72 hours.[3]

-

Cell viability and proliferation were measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[3][13] This assay quantifies ATP, which is an indicator of metabolically active cells.

-

-

Data Analysis: Luminescence signals were recorded, and the data were normalized to vehicle-treated controls. IC50 values were calculated using non-linear regression analysis in GraphPad Prism.[1] Parental Ba/F3 cells (not expressing an ALK fusion) were used as a control to ensure that the observed antiproliferative effects were due to ALK inhibition and not general cytotoxicity.[1]

Mandatory Visualizations

ALK Signaling Pathway in NSCLC

The EML4-ALK fusion protein, found in a subset of NSCLC patients, leads to constitutive activation of the ALK kinase domain. This results in the activation of multiple downstream signaling pathways that drive tumor cell proliferation, survival, and invasion. TPX-0131 inhibits the initial phosphorylation event, thereby blocking these downstream signals.

Caption: ALK signaling pathways inhibited by TPX-0131.

Experimental Workflow for Cellular Potency Assessment

The determination of a compound's cellular potency is a critical step in preclinical drug development. The following workflow illustrates the process used for evaluating TPX-0131's antiproliferative activity.

Caption: Workflow for Ba/F3 cellular proliferation assay.

Conclusion

TPX-0131 is a potent and highly selective next-generation ALK inhibitor with a preclinical profile that demonstrates significant advantages over existing therapies. Its ability to potently inhibit a wide array of resistance mutations, including compound mutations and the G1202R solvent front mutation, addresses a critical unmet need in the treatment of ALK-positive NSCLC.[1][2][3][7][8] The robust cellular and biochemical data, supported by clear and reproducible experimental protocols, establish TPX-0131 as a promising therapeutic candidate. The ongoing Phase I/II clinical trial (NCT04849273) will be crucial in translating these preclinical findings into clinical benefit for patients.[1][4][5][9][14]

References

- 1. Frontiers | Targeting ALK Rearrangements in NSCLC: Current State of the Art [frontiersin.org]

- 2. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound| TPX-0131 | CNS-penetrant ALK inhibitor | CAS 2648641-36-3 | Buy TPX0131 from Supplier InvivoChem [invivochem.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 12. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Zotizalkib (TPX-0131): A Technical Guide to its Inhibition of ALK Fusion Proteins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zotizalkib (TPX-0131) is a potent, central nervous system (CNS)-penetrant, next-generation anaplastic lymphoma kinase (ALK) inhibitor designed to address acquired resistance to previous generations of ALK tyrosine kinase inhibitors (TKIs).[1][2][3][4] As a compact macrocyclic molecule, this compound is engineered to fit entirely within the ATP-binding pocket of the ALK kinase domain.[1][5][6] This unique structural feature allows it to maintain high potency against wild-type ALK and a broad spectrum of clinically relevant resistance mutations, including the challenging G1202R solvent front mutation and various compound mutations that are often refractory to existing therapies.[1][2][5][7] This guide provides an in-depth technical overview of this compound's mechanism of action, its inhibitory profile against ALK fusion proteins, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Overcoming Resistance by Design

This compound's design as a compact macrocycle is central to its mechanism of action.[1][5][6] Unlike earlier generation ALK inhibitors that often extend into the solvent front region of the ATP binding pocket, this compound's structure is conformationally constrained to bind completely within the adenine-binding site.[5][6] This minimizes steric hindrance that can arise from mutations at the solvent front, such as the G1202R mutation, where a bulkier arginine residue replaces glycine.[5][6] Molecular modeling studies predict that this compound can accommodate the G1202R mutation without significant loss of binding affinity, a key differentiator from other ALK inhibitors.[5]

The binding of this compound to the ALK kinase domain competitively inhibits ATP binding, thereby blocking the autophosphorylation and activation of the ALK receptor.[3][8] This leads to the downstream inhibition of critical oncogenic signaling pathways that are constitutively activated by ALK fusion proteins.[8][9][10][11]

Signaling Pathway Inhibition

ALK fusion proteins drive tumorigenesis through the activation of multiple downstream signaling cascades.[9][10][11] this compound's inhibition of ALK phosphorylation effectively shuts down these pathways, leading to decreased cell proliferation and increased apoptosis. The primary pathways affected include:

-

RAS-MAPK Pathway: Critical for cell proliferation and differentiation.[9][10][11]

-

JAK-STAT Pathway: Plays a key role in cell survival and proliferation.[9][10][11]

-

PI3K-AKT Pathway: A central regulator of cell survival, growth, and metabolism.[9][10][11]

Quantitative Inhibitory Activity

This compound has demonstrated potent inhibitory activity against wild-type ALK and a wide range of single and compound ALK mutations in both biochemical and cellular assays.[1][3][5]

Biochemical Kinase Assays

In biochemical assays, this compound potently inhibited wild-type ALK and 26 different ALK mutants with IC50 values of less than 10 nmol/L.[1][3][5]

| Kinase Target | IC50 (nmol/L) |

| Wild-Type ALK | <10 [1][3][5] |

| Single Mutations | |

| G1202R (Solvent Front) | <10[1][5] |

| L1196M (Gatekeeper) | <10[1][5] |

| L1198F (Hinge Region) | <10[5] |

| C1156Y | <1[5] |

| E1210K | <1[5] |

| G1269A | 1-2[5] |

| I1171N | 2-7[5] |

| D1203N | 2-7[5] |

| Compound Mutations | |

| G1202R/L1196M | <10[3] |

| G1202R/L1198F | <10[3] |

| L1196M/L1198F | <10[12] |

| C1156Y/G1202R | <10[12] |

Table 1: Biochemical inhibitory activity of this compound against various ALK kinases.

Cellular Proliferation Assays

This compound has shown superior potency compared to other approved ALK inhibitors in cellular assays using Ba/F3 cells engineered to express various EML4-ALK fusion proteins.[1][7] It is particularly effective against the G1202R mutation and compound mutations that are resistant to other inhibitors like lorlatinib.[7]

| EML4-ALK Variant | This compound IC50 (nmol/L) | Lorlatinib IC50 (nmol/L) |

| Wild-Type | ~3-10[3] | - |

| G1202R | ~3-10[3] | >1000[7] |

| L1196M/G1202R | <2[7] | >1000[7] |

| L1198F/G1202R | <2[7] | >1000[7] |

| L1196M/L1198F | <2[7] | >1000[7] |

| C1156Y/G1202R | <2[7] | >1000[7] |

Table 2: Cellular antiproliferative activity of this compound in Ba/F3 cells.

Emerging Resistance to this compound

Despite its broad activity, preclinical studies have identified potential resistance mutations to this compound. Using a PCR-based mutagenesis screening system in Ba/F3 cells harboring the G1202R mutation, several compound mutations were shown to confer resistance to this compound.[13][14] These include:

Notably, the I1171N mutation, which confers resistance to alectinib, also shows resistance to this compound.[13] These findings are critical for anticipating clinical resistance and developing subsequent therapeutic strategies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified ALK kinase domains.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human ALK kinase domain (wild-type or mutant) is expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr)4:1, is used.

-

Assay Reaction: The kinase reaction is performed in a buffer containing ATP and the substrate. This compound is added at various concentrations. The reaction is typically initiated by the addition of ATP.

-

Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using a radiometric assay with ³³P-ATP or a non-radioactive method like an ELISA-based assay with a phosphotyrosine-specific antibody.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Cellular Proliferation Assay (Ba/F3 Cells)

Objective: To assess the antiproliferative effect of this compound on cells dependent on ALK signaling for survival and growth.

Methodology:

-

Cell Line Generation: The murine pro-B cell line Ba/F3, which is dependent on IL-3 for survival, is engineered to express an EML4-ALK fusion protein (wild-type or mutant). In the presence of the active ALK fusion, these cells become IL-3 independent.

-

Cell Culture: Engineered Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, in the absence of IL-3.

-

Drug Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or CellTiter-Glo, which quantifies the number of viable cells.

-

Data Analysis: The percentage of viable cells at each drug concentration is calculated relative to a vehicle-treated control. The IC50 value is determined from the resulting dose-response curve.

In Vivo Xenograft Tumor Models

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Methodology:

-

Tumor Implantation: Human cancer cells expressing ALK fusion proteins or Ba/F3 cells with specific ALK mutations are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Drug Administration: Mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically once or twice daily, at various dose levels.[15]

-

Efficacy Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly). The primary endpoint is tumor growth inhibition (TGI). In some studies, complete tumor regression is observed.[1][15]

-

Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess the level of ALK phosphorylation by immunoblotting to confirm target engagement.

Conclusion

This compound is a next-generation ALK inhibitor with a distinct structural design that confers potent activity against a wide array of ALK fusion proteins, including those with mutations that drive resistance to earlier-generation TKIs.[1][2][10] Its strong preclinical performance, particularly against the G1202R and compound mutations, and its ability to penetrate the CNS, highlight its potential to address significant unmet medical needs in the treatment of ALK-positive cancers.[1][2][4] Ongoing research and clinical development will further elucidate its therapeutic role and strategies to overcome potential resistance mechanisms.

References

- 1. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medkoo.com [medkoo.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Facebook [cancer.gov]

- 9. biomarker.onclive.com [biomarker.onclive.com]

- 10. Frontiers | Targeting ALK Rearrangements in NSCLC: Current State of the Art [frontiersin.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Tpx-0131 | C21H20F3N5O3 | CID 156024486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Preclinical Prediction of Resistance Mutations and Proposal of Sequential Treatment Strategies for ALK-positive Lung Cancer Using Next-generation ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

TPX-0131: A Deep Dive into its Activity Against Wild-Type Anaplastic Lymphoma Kinase (ALK)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and methodologies used to characterize the activity of TPX-0131 (Zotizalkib) against wild-type Anaplastic Lymphoma Kinase (ALK). TPX-0131 is a potent, central nervous system (CNS)-penetrant, next-generation ALK inhibitor designed as a compact macrocyclic molecule to fit within the ATP-binding pocket of the ALK protein.[1][2][3] This design aims to provide potent inhibition of both wild-type ALK and a wide spectrum of clinically relevant resistance mutations.[1][2][3]

Quantitative Analysis of In Vitro Activity

The inhibitory activity of TPX-0131 against wild-type ALK has been quantified through both biochemical and cellular assays. The following tables summarize the key data, comparing TPX-0131's potency with other approved ALK inhibitors.

Biochemical Assay Data

This table presents the half-maximal inhibitory concentration (IC50) of TPX-0131 against the recombinant wild-type ALK kinase domain.

| Compound | Wild-Type ALK IC50 (nM) |

| TPX-0131 | 1.4 [4] |

| Lorlatinib | 2.2[4] |

Cellular Assay Data

This table showcases the IC50 values of TPX-0131 in inhibiting the proliferation of Ba/F3 cells engineered to express the EML4-ALK wild-type fusion protein.

| Compound | EML4-ALK WT Ba/F3 Cell Proliferation IC50 (nM) |

| TPX-0131 | 0.4 [5] |

| Lorlatinib | 0.8[5] |

| Ceritinib | 3.9[1] |

| Alectinib | 7.4[1] |

| Brigatinib | 12[1] |

| Crizotinib | 50[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical ALK Kinase Assay

Objective: To determine the direct inhibitory effect of TPX-0131 on the enzymatic activity of the recombinant wild-type ALK kinase domain.

Methodology:

-

Reagents: Recombinant human ALK kinase domain, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), TPX-0131, and kinase assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA).

-

Procedure:

-

A solution of the ALK kinase domain is prepared in the kinase assay buffer.

-

Serial dilutions of TPX-0131 are prepared and added to the kinase reaction wells.

-

The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP (a concentration of 10 µM ATP was used in a reported study).[6]

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

EML4-ALK Ba/F3 Cell Proliferation Assay

Objective: To assess the ability of TPX-0131 to inhibit the proliferation of cells dependent on wild-type EML4-ALK activity for survival and growth.

Methodology:

-

Cell Line: Murine pro-B Ba/F3 cells engineered to express the human EML4-ALK wild-type fusion protein. These cells are dependent on ALK activity for proliferation and survival in the absence of IL-3.

-

Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, TPX-0131, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure:

-

Ba/F3-EML4-ALK cells are seeded into 96-well plates at a predetermined density in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Serial dilutions of TPX-0131 are added to the wells.

-

The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, the plates are equilibrated to room temperature.

-

The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

-

The contents are mixed on an orbital shaker to induce cell lysis.

-

After a brief incubation to stabilize the luminescent signal, the luminescence is measured using a plate reader.

-

The IC50 values are determined from the resulting dose-response curves.

-

Immunoblotting for ALK Phosphorylation

Objective: To confirm that TPX-0131 inhibits the autophosphorylation of ALK in a cellular context, which is a direct measure of its target engagement.

Methodology:

-

Cell Line: Ba/F3-EML4-ALK wild-type cells.

-

Reagents: RPMI-1640 medium, FBS, TPX-0131, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-phospho-ALK, anti-total ALK, and a loading control like anti-actin or anti-GAPDH), and a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Procedure:

-

Cells are treated with varying concentrations of TPX-0131 for a defined period (e.g., 4 hours).

-

Following treatment, cells are harvested and lysed.

-

Protein concentrations of the lysates are determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with the primary antibody against phospho-ALK overnight at 4°C.

-

After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane can be stripped and re-probed with antibodies for total ALK and the loading control to ensure equal protein loading.

-

Visualizations

The following diagrams illustrate the ALK signaling pathway and a typical experimental workflow for evaluating ALK inhibitors.

Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.

Caption: Experimental workflow for assessing TPX-0131 activity against wild-type ALK.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of TPX-0131: A Novel ALK Inhibitor for Non-Small Cell Lung Cancer

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical data for TPX-0131 (zotizalkib), a next-generation, potent, and CNS-penetrant anaplastic lymphoma kinase (ALK) inhibitor for the treatment of non-small cell lung cancer (NSCLC). The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

TPX-0131 is a compact macrocyclic molecule designed to fit within the ATP-binding pocket of the ALK protein.[1] This unique structure allows it to potently inhibit wild-type (WT) ALK and a wide spectrum of clinically relevant ALK resistance mutations, including the challenging G1202R solvent front mutation and various compound mutations that are refractory to previous generations of ALK inhibitors.[1][2] Preclinical studies have demonstrated TPX-0131's superior potency in both biochemical and cellular assays compared to currently approved ALK inhibitors. Furthermore, in vivo studies have shown significant anti-tumor activity, including complete tumor regression in xenograft models harboring ALK resistance mutations.[1][2] Importantly, TPX-0131 exhibits significant central nervous system (CNS) penetration, a critical attribute for treating brain metastases, which are common in ALK-positive NSCLC.[2][3]

Mechanism of Action and Signaling Pathway

TPX-0131 is an ATP-competitive inhibitor of ALK. In ALK-rearranged NSCLC, the EML4-ALK fusion protein is a constitutively active tyrosine kinase that drives oncogenic signaling through downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to cell proliferation and survival. By binding to the ATP-binding site of the ALK kinase domain, TPX-0131 blocks its autophosphorylation and the subsequent activation of these downstream signaling cascades.

In Vitro Efficacy

Biochemical Potency

In biochemical assays, TPX-0131 demonstrated potent inhibition of wild-type ALK and a comprehensive panel of 26 single and compound ALK mutants, with IC50 values generally below 10 nmol/L.[1][2]

Cellular Potency

TPX-0131 has shown superior potency in cellular proliferation assays compared to five other approved ALK inhibitors.[1][2] The inhibitory activity was assessed in Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. These cells were engineered to express various EML4-ALK fusion proteins, making their proliferation dependent on ALK signaling.

| ALK Mutation | TPX-0131 IC50 (nmol/L) | Lorlatinib (B560019) IC50 (nmol/L) | Crizotinib IC50 (nmol/L) | Alectinib IC50 (nmol/L) | Brigatinib IC50 (nmol/L) | Ceritinib IC50 (nmol/L) |

| Wild-Type | 0.4 | 0.8 | 50 | 7.4 | 12 | 3.9 |

| G1202R | 0.2 | >260-fold less potent | - | - | - | - |

| L1196M | Potent Inhibition | - | - | - | - | - |

| Compound Mutations | <0.2 - 14.9 | - | - | - | - | - |

| Table 1: Cellular IC50 values of TPX-0131 and other ALK inhibitors against various EML4-ALK mutations in Ba/F3 cell proliferation assays.[1][4][5] |

In Vivo Efficacy

The anti-tumor activity of TPX-0131 was evaluated in cell-derived xenograft (CDX) models in SCID/beige mice. These models utilized Ba/F3 cells harboring clinically relevant EML4-ALK mutations.

| Xenograft Model (EML4-ALK Mutation) | TPX-0131 Dose (mg/kg, BID) | Tumor Growth Inhibition (%) | Outcome |

| G1202R | 2 | 64 | - |

| G1202R | 5 | 120 | Complete Regression |

| G1202R | 10 | 200 | Complete Regression |

| G1202R/L1198F | - | Dose-dependent | - |

| G1202R/L1196M | - | Dose-dependent | - |

| Table 2: In vivo anti-tumor activity of TPX-0131 in Ba/F3 cell-derived xenograft models.[1][4] |

Notably, in xenograft models with the G1202R mutation and compound mutations, TPX-0131 induced complete tumor regression, a result not achieved with lorlatinib in the same models.[1][2]

Pharmacokinetics and CNS Penetration

Pharmacokinetic studies were conducted in Sprague Dawley rats. Following repeated oral administration, TPX-0131 demonstrated rapid absorption and a long elimination half-life.[1] A key finding from these preclinical studies is the significant CNS penetration of TPX-0131.

| Parameter | Value |

| Brain to Plasma Ratio | ~66% |

| CSF to Plasma Ratio | ~3.6% |

| Table 3: CNS penetration of TPX-0131 in rats following repeat oral administration.[1][3][4] |

Experimental Protocols

Ba/F3 Cell Proliferation Assay

References

Zotizalkib: A Fourth-Generation ALK Inhibitor for Lorlatinib-Resistant Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Acquired resistance to targeted therapies remains a significant challenge in the treatment of anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC). While the third-generation ALK inhibitor lorlatinib (B560019) has demonstrated efficacy against a wide range of resistance mutations, the emergence of complex compound mutations often leads to treatment failure. Zotizalkib (formerly TPX-0131) is a novel, potent, and CNS-penetrant fourth-generation ALK inhibitor designed to overcome the limitations of previous-generation inhibitors by targeting a broad spectrum of lorlatinib-resistant ALK mutations. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies used to characterize the activity of this compound against lorlatinib-resistant ALK-positive NSCLC.

Mechanism of Action

This compound is a compact macrocyclic tyrosine kinase inhibitor that binds to the ATP-binding site of the ALK kinase domain.[1] Its unique structure allows it to potently inhibit wild-type ALK and a wide array of clinically relevant single and compound resistance mutations that confer resistance to earlier-generation ALK inhibitors, including lorlatinib.[1] this compound has demonstrated potent inhibition of the highly resistant G1202R solvent front mutation, as well as various compound mutations that emerge after sequential ALK inhibitor therapy.[1]

Data Presentation

In Vitro Potency of this compound Against Lorlatinib-Resistant ALK Mutations

The inhibitory activity of this compound was assessed against a panel of clinically relevant single and compound ALK mutations expressed in cellular models. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and broad-spectrum activity of this compound.

| ALK Mutation Status | This compound IC50 (nM) | Lorlatinib IC50 (nM) | Fold Improvement |

| Wild-Type | 1.4 | - | - |

| Single Mutations | |||

| G1202R | 0.3 | >100 | >333 |

| L1196M | 0.3 | - | - |

| C1156Y | <1 | - | - |

| F1174L | <1 | - | - |

| I1171N | 2-7 | - | - |

| Compound Mutations | |||

| G1202R + L1196M | ~3-10 (pALK) | >100 (pALK) | >10-33 |

| G1202R + L1198F | ~3-10 (pALK) | >100 (pALK) | >10-33 |

| L1196M + L1198F | <1 | - | - |

| C1156Y + G1202R | <1 | - | - |

pALK refers to inhibition of ALK autophosphorylation. Data compiled from multiple preclinical studies.[2][3]

In Vivo Efficacy of this compound in Xenograft Models

The anti-tumor activity of this compound was evaluated in mouse xenograft models bearing tumors driven by lorlatinib-resistant ALK mutations.

| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition (%) | Outcome |

| Ba/F3 EML4-ALK G1202R | This compound | 2 mg/kg, BID | 64 | - |

| 5 mg/kg, BID | 120 | Tumor Regression | ||

| 10 mg/kg, BID | 200 | Complete Regression |

Data from preclinical studies.[3]

Experimental Protocols

Generation of EML4-ALK Mutant Ba/F3 Stable Cell Lines

This protocol describes the generation of murine pro-B Ba/F3 cell lines that are dependent on the expression of specific EML4-ALK fusion proteins with lorlatinib-resistant mutations for their proliferation and survival.

-

Vector Construction and Mutagenesis: The human EML4-ALK (variant 1) cDNA is cloned into a retroviral or lentiviral expression vector (e.g., pBabe, pLVX). Lorlatinib-resistant mutations (e.g., G1202R, L1196M, and compound mutations) are introduced into the ALK kinase domain using site-directed mutagenesis kits (e.g., QuikChange II Site-Directed Mutagenesis Kit). The sequence of all constructs is verified by Sanger sequencing.

-

Viral Production: Lentiviral or retroviral particles are produced by co-transfecting the expression vector along with packaging plasmids into a suitable packaging cell line (e.g., HEK293T) using a transfection reagent like Lipofectamine. Viral supernatants are harvested 48-72 hours post-transfection.

-

Transduction of Ba/F3 Cells: Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 10 ng/mL of murine interleukin-3 (IL-3). For transduction, Ba/F3 cells are incubated with the viral supernatant in the presence of polybrene (8 µg/mL).

-

Selection of Stable Cell Lines: Following transduction, the cells are washed and cultured in medium containing a selection agent (e.g., puromycin (B1679871) or G418) to eliminate non-transduced cells. To select for ALK-dependent cells, IL-3 is withdrawn from the culture medium. Only cells successfully transduced with an active EML4-ALK fusion protein will proliferate in the absence of IL-3.

-

Validation: The expression and phosphorylation of the EML4-ALK mutant protein in the stable cell lines are confirmed by Western blot analysis.

Cell Viability Assay

The potency of this compound in inhibiting the proliferation of ALK-mutant Ba/F3 cells is determined using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Plating: EML4-ALK mutant-expressing Ba/F3 cells are seeded in 96-well opaque-walled plates at a density of 5,000 to 10,000 cells per well in IL-3-free medium.

-

Compound Treatment: this compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. The plate is then agitated on an orbital shaker for 2 minutes to induce cell lysis.

-

Data Acquisition: After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a plate reader.

-

Data Analysis: The relative luminescence units (RLU) are plotted against the drug concentration, and the IC50 values are calculated using a non-linear regression analysis in a suitable software (e.g., GraphPad Prism).

Western Blot Analysis of ALK Phosphorylation

This protocol is used to assess the ability of this compound to inhibit the autophosphorylation of the ALK kinase, a direct measure of its target engagement and inhibitory activity.

-

Cell Treatment and Lysis: EML4-ALK mutant Ba/F3 cells are treated with various concentrations of this compound for 2-4 hours. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for phosphorylated ALK (e.g., anti-pALK Tyr1604) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total ALK or a loading control protein such as β-actin.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound is evaluated in vivo using immunodeficient mice bearing tumors derived from ALK-mutant cancer cells.

-

Cell Implantation: Six- to eight-week-old female immunodeficient mice (e.g., BALB/c nude or SCID) are subcutaneously or orthotopically injected with EML4-ALK mutant-expressing Ba/F3 cells or human NSCLC cell lines.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor volume is calculated using the formula: (length × width²) / 2. Mice with established tumors are then randomized into vehicle control and treatment groups.

-

Drug Administration: this compound is formulated in an appropriate vehicle and administered orally (p.o.) to the treatment groups at specified doses and schedules (e.g., twice daily). The control group receives the vehicle only.

-

Tumor Monitoring and Animal Welfare: Tumor volumes and body weights are measured regularly (e.g., twice a week). The health and welfare of the animals are monitored throughout the study.

-

Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised, weighed, and may be processed for further analysis (e.g., pharmacodynamic studies by Western blot or immunohistochemistry).

-

Data Analysis: Tumor growth inhibition is calculated and the statistical significance of the anti-tumor effect of this compound is determined by comparing the tumor volumes of the treated groups with the control group.

Mandatory Visualizations

References

TPX-0131: A Fourth-Generation ALK Inhibitor Overcoming Compound Mutations in Non-Small Cell Lung Cancer

For Immediate Release

This technical guide provides an in-depth overview of TPX-0131 (zotizalkib), a novel, potent, and CNS-penetrant anaplastic lymphoma kinase (ALK) inhibitor. TPX-0131 is a fourth-generation tyrosine kinase inhibitor (TKI) specifically designed to address the clinical challenge of resistance to previous generations of ALK inhibitors, particularly those driven by compound mutations. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical development of next-generation targeted therapies for ALK-positive non-small cell lung cancer (NSCLC).

Introduction

Anaplastic lymphoma kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of NSCLC patients.[1][2] While the development of ALK TKIs has significantly improved patient outcomes, the emergence of resistance mutations within the ALK kinase domain remains a major clinical hurdle.[3][4] First- and second-generation inhibitors are susceptible to single mutations like the gatekeeper L1196M and the solvent front G1202R mutation.[1][3] The third-generation inhibitor, lorlatinib (B560019), while active against many of these single mutations, is often rendered ineffective by the development of compound mutations, where multiple resistance mutations occur on the same allele.[3][4][5][6]

TPX-0131 is a compact macrocyclic molecule designed to fit entirely within the ATP-binding pocket of the ALK kinase domain.[5][7][8] This unique structural design minimizes the inhibitor's interaction with the solvent front and gatekeeper regions, thereby reducing its susceptibility to a broad range of resistance mutations, including challenging compound mutations.[7][8] Preclinical studies have demonstrated the potent activity of TPX-0131 against wild-type ALK and a wide spectrum of single and compound ALK mutations, many of which are resistant to currently approved ALK inhibitors.[3][4][5][7]

Core Activity of TPX-0131 Against ALK Mutations

TPX-0131 has demonstrated potent inhibitory activity against wild-type (WT) ALK and a comprehensive panel of clinically relevant single and compound ALK mutations in both biochemical and cellular assays.[3][4][5][6]

Biochemical Activity

In enzymatic assays, TPX-0131 potently inhibited wild-type ALK and 26 different ALK mutants with IC50 values generally below 10 nM, even in the presence of high ATP concentrations (10 μM).[4][5][6] This demonstrates the potent and competitive nature of its inhibitory activity.

Table 1: Biochemical Inhibitory Activity (IC50, nM) of TPX-0131 Against Single ALK Mutations

| Mutation | TPX-0131 IC50 (nM) |

| Wild-Type | 1.4 |

| L1196M (Gatekeeper) | <1 |

| G1202R (Solvent Front) | <1 |

| C1156Y | <1 |

| L1198F | <1 |

| F1174L | <1 |

| R1275Q | <1 |

| E1210K | <1 |

| T1151M | <1 |

| I1171N | 189-516 |

| G1269A | 13 |

Data compiled from multiple preclinical studies.[4][5]

Cellular Activity

In cell-based proliferation assays using engineered Ba/F3 cells expressing various EML4-ALK fusion proteins, TPX-0131 demonstrated superior potency compared to all five previously approved ALK inhibitors (crizotinib, ceritinib, alectinib, brigatinib, and lorlatinib) against wild-type ALK and a range of single and compound mutations.[3][5]

Table 2: Cellular Antiproliferative Activity (IC50, nM) of TPX-0131 and Lorlatinib Against Single and Compound ALK Mutations

| EML4-ALK Fusion | TPX-0131 IC50 (nM) | Lorlatinib IC50 (nM) |

| Wild-Type | 0.4 | 0.8 |

| G1202R | 0.2 | >52 |

| L1196M | 0.5 | >10 |

| Compound Mutations | ||

| G1202R/L1196M | <2 | >1000 |

| G1202R/L1198F | <2 | >1000 |

| G1202R/C1156Y | <2 | >1000 |

| L1196M/L1198F | <2 | >1000 |

| G1202R/G1269A | 9.9 | >1000 |

| G1202R/G1269A/L1204V | 14.9 | >1000 |